An In-depth Technical Guide to 1-(4-Nitrophenyl)azepane: Synthesis and Properties
An In-depth Technical Guide to 1-(4-Nitrophenyl)azepane: Synthesis and Properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis, properties, and potential applications of the heterocyclic compound 1-(4-Nitrophenyl)azepane. Due to the limited availability of detailed experimental data in publicly accessible literature, this guide combines established synthetic principles with known properties of analogous structures to offer a thorough resource for researchers.
Introduction
1-(4-Nitrophenyl)azepane is a nitroarene compound featuring a saturated seven-membered azepane ring attached to a 4-nitrophenyl group. The azepane ring is a significant structural motif in numerous biologically active compounds and approved drugs, valued for its flexible yet constrained scaffold that can be tailored to interact with various biological targets.[1] The presence of the strongly electron-withdrawing nitro group on the phenyl ring significantly influences the molecule's chemical reactivity and is a common feature in compounds with a wide range of biological activities, including antimicrobial and anticancer properties.[1] This guide details the primary synthetic route to 1-(4-Nitrophenyl)azepane, compiles its known and predicted physicochemical properties, and discusses its potential in medicinal chemistry.
Synthesis of 1-(4-Nitrophenyl)azepane
The principal and most effective method for synthesizing 1-(4-Nitrophenyl)azepane is through a Nucleophilic Aromatic Substitution (SNAr) reaction.[1] This reaction involves the displacement of a leaving group on an aromatic ring by a nucleophile. In this case, the nitrogen atom of the azepane ring acts as the nucleophile, attacking the electron-deficient aromatic ring of a 4-nitrohalobenzene. The nitro group in the para position is crucial as its strong electron-withdrawing nature activates the ring towards nucleophilic attack.
A general workflow for this synthesis is depicted below:
Experimental Protocol (Representative)
Materials:
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Azepane
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4-Fluoronitrobenzene (preferred over 4-chloronitrobenzene due to the higher reactivity of the fluoride leaving group in SNAr)
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Potassium carbonate (K₂CO₃)
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Dimethylformamide (DMF)
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Ethyl acetate
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Hexane
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Brine
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Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
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To a stirred solution of azepane (1.2 equivalents) in anhydrous DMF, add potassium carbonate (2.0 equivalents).
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Add 4-fluoronitrobenzene (1.0 equivalent) to the mixture.
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Heat the reaction mixture to 100 °C and stir for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
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After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
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Extract the aqueous layer with ethyl acetate (3 x 50 mL).
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Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane to afford 1-(4-Nitrophenyl)azepane as a solid.
Physicochemical Properties
The known and predicted properties of 1-(4-Nitrophenyl)azepane are summarized in the tables below.
| Identifier | Value | Source |
| IUPAC Name | 1-(4-nitrophenyl)azepane | [2] |
| CAS Number | 13663-23-5 | [1][2] |
| Molecular Formula | C₁₂H₁₆N₂O₂ | [2] |
| Molecular Weight | 220.27 g/mol | [1][2] |
| InChIKey | WXAAQKMTSQDMII-UHFFFAOYSA-N | [1][2] |
| Property | Value | Notes |
| Melting Point | Not explicitly reported. | Analogous nitroaryl-azepanes have melting points in the range of 60–61°C.[1] |
| Boiling Point | Not reported. | |
| Solubility | Soluble in polar aprotic solvents like DMF and DMSO. | Based on reaction conditions. |
Spectroscopic Data
While experimentally obtained spectra are not widely published, predicted and typical spectroscopic features are presented below. PubChem indicates the availability of spectra from commercial sources.[2]
| Technique | Predicted/Typical Data |
| ¹H NMR | Aromatic protons: δ 7.2–8.3 ppm. Azepane ring protons: δ 1.5–3.5 ppm.[1] |
| ¹³C NMR | Carbon attached to the nitro group: ~147 ppm. Azepane carbons: 25–55 ppm.[1] |
| IR (Infrared) | Strong absorptions for the nitro (NO₂) group: symmetric stretch at 1300-1370 cm⁻¹ and asymmetric stretch at 1500-1560 cm⁻¹. Aromatic C-H stretching: >3000 cm⁻¹. Aromatic C=C stretching: 1450-1600 cm⁻¹.[1] |
| Mass Spec (MS) | Expected [M+H]⁺ at m/z = 221.1285. |
Biological Properties and Potential Applications
Specific biological activity and signaling pathway data for 1-(4-Nitrophenyl)azepane are not extensively documented in the public domain. However, the structural motifs present in the molecule suggest several areas of potential interest for drug discovery and development.
The azepane ring is a privileged scaffold in medicinal chemistry, found in numerous FDA-approved drugs with a wide range of therapeutic applications, including anticancer, antibacterial, and antiviral agents.[1] Its seven-membered structure provides a desirable level of conformational flexibility, allowing for optimal interactions with biological targets.[1]
The 4-nitrophenyl group is a known pharmacophore that can impart a variety of biological activities. Nitroaromatic compounds are components of several established drugs and are known to exhibit antimicrobial and anticancer properties, often through mechanisms involving bioreduction of the nitro group.
Given these characteristics, 1-(4-Nitrophenyl)azepane serves as a valuable building block for the synthesis of more complex molecules with potential therapeutic value. Further functionalization, for example, through the reduction of the nitro group to an amine, provides a key intermediate for the generation of a library of derivatives for biological screening.[1]
Conclusion
1-(4-Nitrophenyl)azepane is a readily accessible compound through Nucleophilic Aromatic Substitution. While detailed experimental and biological data are sparse in the public domain, its structural components—the privileged azepane scaffold and the pharmacologically relevant nitroaromatic group—make it a compound of significant interest for medicinal chemists. It serves as a valuable starting material for the synthesis of novel derivatives with a wide range of potential therapeutic applications. Further research is warranted to fully elucidate the physicochemical and biological properties of this compound and its analogues.
